An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol
This guide provides a comprehensive technical overview of 2,4-dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. The information is presented to not only detail its properties but also to explain the underlying chemical principles that govern its behavior, ensuring a thorough and practical understanding for laboratory applications.
Introduction and Molecular Overview
2,4-Dichloro-3-ethyl-6-nitrophenol is a polysubstituted phenol featuring a complex arrangement of functional groups that define its chemical identity and utility. The molecule consists of a phenol backbone with two chlorine atoms at positions 2 and 4, an ethyl group at position 3, and a nitro group at position 6. This specific substitution pattern makes it a valuable intermediate, particularly in the synthesis of agricultural chemicals like herbicides and insecticides, as well as in the development of dyes and pigments.[1] The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the hydroxyl and ethyl groups, creates a unique electronic environment that dictates its reactivity and spectroscopic properties.
Molecular Structure:
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IUPAC Name: 2,4-dichloro-3-ethyl-6-nitrophenol[2]
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SMILES: CCc1c(Cl)cc(--INVALID-LINK--[O-])c(O)c1Cl[2]
Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis of 2,4-dichloro-3-ethyl-6-nitrophenol is not explicitly detailed in a single standard procedure in readily available literature. However, a logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution on a phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, while the ethyl group is a weakly activating, ortho, para-director. Conversely, the chloro and nitro groups are deactivating.
The most plausible synthetic strategy involves a multi-step process starting from a simpler precursor, likely 3-ethylphenol. The sequence of chlorination and nitration is critical to achieving the desired 2,4,6-substitution pattern while accommodating the directing effects of the substituents. A potential pathway would involve initial chlorination followed by nitration.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2,4-dichloro-3-ethyl-6-nitrophenol.
Experimental Protocol: A Hypothetical Approach
The following protocol is a scientifically grounded, hypothetical procedure for the synthesis.
Step 1: Dichlorination of 3-Ethylphenol
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Rationale: The hydroxyl and ethyl groups are ortho, para-directing. Introducing chlorine first will yield a mix of isomers, but the 2,4-dichloro-3-ethylphenol intermediate is the target. Sulfuryl chloride is an effective and manageable chlorinating agent for phenols.[6]
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Procedure:
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In a fume hood, charge a round-bottom flask with 3-ethylphenol (1.0 eq).
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Add a suitable solvent such as dichloromethane or carbon tetrachloride.
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Cool the mixture in an ice bath to 0-5°C.
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Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise while maintaining the temperature. The reaction is exothermic and releases HCl and SO₂ gas, requiring a gas trap.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding cold water.
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Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via column chromatography to isolate 2,4-dichloro-3-ethylphenol.
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Step 2: Nitration of 2,4-Dichloro-3-ethylphenol
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Rationale: The nitration of phenols must be performed under controlled conditions to avoid oxidation and the formation of polysubstituted byproducts.[7] Using dilute nitric acid in a solvent like glacial acetic acid at low temperatures allows for controlled mononitration.[8][9] The remaining activated position on the ring is ortho to the powerful hydroxyl directing group (position 6).
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Procedure:
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Dissolve the purified 2,4-dichloro-3-ethylphenol (1.0 eq) in glacial acetic acid in a three-necked flask.
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Cool the solution to 8-10°C using an ice-salt bath.
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Add dilute nitric acid (1.1 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 15°C.
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Stir the mixture at this temperature for several hours until TLC indicates the consumption of the starting material.
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Pour the reaction mixture over crushed ice and water, which should precipitate the crude product.
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Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichloro-3-ethyl-6-nitrophenol.
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Physicochemical Properties
The physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and application development.
| Property | Value | Source(s) |
| CAS Number | 99817-36-4 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 49-51°C | [1][10] |
| Boiling Point (Predicted) | 291.0 ± 35.0 °C at 760 mmHg | [1][10] |
| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [1][10] |
| Solubility | Soluble in Methanol | [10] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][10] |
Spectroscopic Characterization Profile
While specific spectra for this compound are not widely published, a detailed profile can be predicted based on the constituent functional groups. Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized product. For comparison, data for the related compound 2,4-dichloro-6-nitrophenol is often used as a reference.[11][12][13]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Proton: A single singlet in the aromatic region (δ 7.5-8.5 ppm) for the proton at C5. - Phenolic Proton: A broad singlet (δ 5-12 ppm), which is D₂O exchangeable. - Ethyl Group: A quartet (δ ~2.7 ppm, -CH₂) and a triplet (δ ~1.2 ppm, -CH₃). |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative groups (Cl, O, N) will be downfield. - Ethyl Group: Two signals in the aliphatic region (δ ~20-30 ppm for -CH₂ and δ ~10-15 ppm for -CH₃). |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. - NO₂ Stretch: Two strong, sharp peaks; asymmetric at ~1520-1560 cm⁻¹ and symmetric at ~1340-1380 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: Strong peaks in the 600-800 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 235, with characteristic isotopic peaks for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M⁺). - Fragmentation: Loss of NO₂, OH, Cl, and ethyl fragments would be expected. |
Chemical Reactivity and Applications
The reactivity of 2,4-dichloro-3-ethyl-6-nitrophenol is governed by its functional groups.
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Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions such as etherification (Williamson ether synthesis) or esterification.
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Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reducing agents like Sn/HCl or H₂/Pd-C. This transformation is a key step in creating more complex derivatives.
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Aromatic Ring: The ring is heavily substituted and deactivated, making further electrophilic substitution challenging.
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Applications: Primarily, this compound serves as a building block. Its structure is tailored for use as an intermediate in producing agrochemicals and dyes.[1] The presence of chloro and nitro groups is often associated with biocidal or herbicidal activity.[1]
Safety and Handling
2,4-Dichloro-3-ethyl-6-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements:
Safe Handling Protocol
Caption: Workflow for the safe handling and disposal of the compound.
First Aid Measures:
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If Swallowed: Get emergency medical help immediately.[15]
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If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.[15]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[14][15]
Conclusion
2,4-Dichloro-3-ethyl-6-nitrophenol is a highly functionalized molecule with significant industrial relevance as a chemical intermediate. Its synthesis requires a controlled, multi-step approach leveraging the principles of electrophilic aromatic substitution. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe use in research and development. The hazardous nature of the compound necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment.
References
- 1. 2,4-Dichloro-3-ethyl-6-nitrophenol [myskinrecipes.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 2,4-Dichloro-3-ethyl-6-nitrophenol | 99817-36-4 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. prepchem.com [prepchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2,4-Dichloro-3-ethyl-6-nitrophenol CAS#: 99817-36-4 [m.chemicalbook.com]
- 11. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
- 12. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
- 13. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloro-3-ethyl-6-nitrophenol, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. echemi.com [echemi.com]
